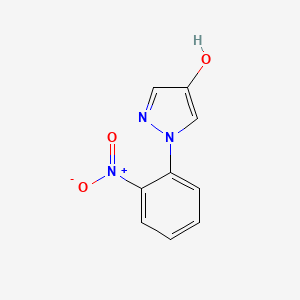

1-(2-Nitrophenyl)-1H-pyrazol-4-ol

Description

1-(2-Nitrophenyl)-1H-pyrazol-4-ol is a nitro-substituted pyrazole derivative characterized by a 2-nitrophenyl group attached to the 1-position of the pyrazole ring and a hydroxyl group at the 4-position. Its synthesis typically involves the Vilsmeier-Haack reaction, where (E)-2-aryl-1-[1-(2-nitrophenyl)ethylidene]hydrazine derivatives react with phosphoryl chloride (POCl₃) in anhydrous dimethylformamide (DMF) under controlled conditions . This compound serves as a precursor in the synthesis of heterocyclic frameworks, such as pyrazolo[4,3-c]quinolines, and may exhibit applications in medicinal chemistry and materials science due to its nitro group, which influences electronic properties and reactivity.

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-7-5-10-11(6-7)8-3-1-2-4-9(8)12(14)15/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSYPWHPIYDRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-1H-pyrazol-4-ol typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Nitrophenyl)-1H-pyrazol-4-ol serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:

- Organic Synthesis: As a reagent in various organic reactions, facilitating the formation of new compounds.

- Material Science: In the development of novel materials with specific electronic or optical properties.

Biology

The biological applications of this compound are extensive:

- Enzyme Inhibition Studies: The compound has been shown to interact with specific enzymes, providing insights into enzyme mechanisms and potential pathways for drug development.

- Biochemical Assays: It can be employed as a probe in assays to study various biochemical processes.

Medicine

The medicinal potential of this compound is particularly noteworthy:

- Pharmacological Research: Studies have indicated that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance, compounds derived from this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Example Derivative | Effectiveness (IC50) | Reference |

|---|---|---|---|

| Anticancer | 4-methyl derivative | 15 µM | |

| Antibacterial | 3-nitro derivative | 10 µg/mL | |

| Anti-inflammatory | 5-bromo derivative | 20 µM |

Case Study 1: Anticancer Activity

A study conducted on a series of derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. The results indicated that modifications at the nitrogen positions greatly influenced the cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that certain derivatives acted as effective inhibitors for specific kinases involved in cancer progression. Molecular docking studies suggested strong binding affinities due to interactions with key active site residues.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-Nitrophenyl vs. 4-Nitrophenyl Derivatives

- This compound is used in analytical standards for food and environmental testing .

- 3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one (CAS 550-74-3): The additional nitro and methyl groups at the 4- and 3-positions, respectively, alter solubility and reactivity, making it suitable for high-resolution crystallography studies .

Functionalized Nitrophenyl Derivatives

- NPAOZ (3-((2-Nitrophenyl)methylene-amino-2-oxazolidinone): Used as a metabolite marker in food safety analyses, this compound demonstrates how the 2-nitrophenyl group enhances detection sensitivity in mass spectrometry .

Halogen-Substituted Pyrazoles

- However, the absence of a nitro group diminishes its utility in redox-sensitive reactions .

Alkyl-Substituted Pyrazoles

- 1-(2-Methylpropyl)-1H-pyrazol-4-ol (CAS 78242-23-6, MW 140.18): The bulky 2-methylpropyl substituent increases steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability for material science applications .

Pyrazole Derivatives with Heterocyclic Moieties

- 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol (CAS 123532-21-8, MW 219.20): The methylpyrazole and nitrophenol groups create a conjugated system, influencing UV-Vis absorption properties, which may be advantageous in sensor technologies .

Data Tables

Table 1: Key Properties of 1-(2-Nitrophenyl)-1H-pyrazol-4-ol and Structural Analogs

Research Findings and Trends

- Synthetic Flexibility : The Vilsmeier-Haack method () is adaptable for synthesizing nitrophenyl pyrazoles but requires precise control of POCl₃ and DMF ratios to avoid side reactions .

- Analytical Utility : Nitrophenyl derivatives like NPAOZ and NPAMOZ are prioritized in food safety due to their derivatization efficiency and compatibility with LC-MS/MS .

- Substituent Effects : Chlorophenyl analogs exhibit reduced polarity compared to nitrophenyl derivatives, favoring applications in hydrophobic matrices .

Biological Activity

1-(2-Nitrophenyl)-1H-pyrazol-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitrophenyl group at the 1-position, which significantly influences its reactivity and biological activity. The presence of the nitro group enhances the compound's potential interactions with biological targets.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that compounds with similar structures exhibit significant inhibitory effects against bacteria and fungi .

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds with pyrazole scaffolds have been evaluated for their cytotoxic effects on different cancer cell lines, showing IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with some exhibiting superior activity compared to standard anti-inflammatory drugs like diclofenac .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes and various kinases .

- Reactive Intermediates Formation : The nitro group can be reduced to amino groups under physiological conditions, leading to the formation of reactive intermediates that interact with cellular components .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticancer | IC50: 0.2 - 0.5 μM | |

| Anti-inflammatory | Superior to diclofenac |

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The most active compounds showed IC50 values below 200 μg/mL, indicating strong potential for further development as anticancer agents .

Molecular Docking Studies

Molecular docking studies have confirmed that this compound binds effectively to target proteins involved in cancer proliferation. These studies reveal binding affinities comparable to established anticancer drugs, suggesting that this compound could serve as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.